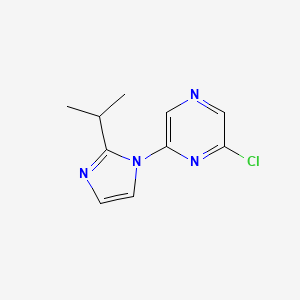

2-Chloro-6-(2-isopropyl-1H-imidazol-1-yl)pyrazine

Descripción

Chemical Identity and Nomenclature

This compound represents a sophisticated heterocyclic compound characterized by its distinctive molecular architecture and specific nomenclature conventions. The compound is systematically identified by the Chemical Abstracts Service number 1094842-75-7, which serves as its unique identifier in chemical databases and regulatory documentation. The molecular formula C₁₀H₁₁ClN₄ reflects the precise atomic composition, with a molecular weight of 222.68 grams per mole, establishing its position among medium-sized organic molecules with significant structural complexity.

The International Union of Pure and Applied Chemistry name "this compound" systematically describes the structural features through standardized nomenclature principles. The nomenclature indicates the presence of a chlorine atom at the 2-position of the pyrazine ring, while the 6-position bears an imidazol-1-yl substituent that itself contains an isopropyl group at the 2-position of the imidazole ring. This systematic naming convention ensures unambiguous identification and facilitates accurate communication within the scientific community. The compound's Simplified Molecular Input Line Entry System representation "CC(C)C1=NC=CN1C2=CN=CC(Cl)=N2" provides a linear notation that captures the complete structural information in a standardized format.

Historical Context in Heterocyclic Chemistry Research

The development of compounds like this compound emerges from a rich historical foundation in heterocyclic chemistry research spanning more than a century. Pyrazine compounds were first discovered in the 1850s as components of complex mixtures formed during the strong heating of bones, alongside other nitrogen-containing heterocycles. This early discovery marked the beginning of systematic investigation into six-membered nitrogen-containing rings that would eventually lead to the sophisticated derivatives available today.

The historical significance of imidazole in chemical research traces back to 1887 when the German chemist Arthur Rudolf Hantzsch coined the term "imidazole". Imidazole's importance in biological systems became evident through its presence in essential biomolecules such as histidine and histamine, establishing the foundation for understanding the biological relevance of imidazole-containing compounds. The recognition that imidazole, when fused to pyrimidine rings, forms purines - the most widely occurring nitrogen-containing heterocycles in nature - further emphasized the fundamental importance of imidazole chemistry.

The convergence of pyrazine and imidazole chemistry represents a more recent development in heterocyclic research, driven by the understanding that combining different heterocyclic systems can yield compounds with enhanced properties. Research has demonstrated that compounds incorporating pyrazine rings fused into other heterocycles, particularly pyrrole or imidazole, constitute highly studied pyrazine derivatives with significant biological activities. This historical progression from simple heterocyclic discovery to complex multi-ring systems reflects the evolution of synthetic chemistry capabilities and the growing understanding of structure-activity relationships.

The systematic exploration of substituted pyrazine-imidazole systems gained momentum as researchers recognized the potential for fine-tuning molecular properties through strategic substitution patterns. The development of compounds like this compound represents the culmination of decades of research into optimizing heterocyclic structures for specific applications, building upon the foundational work of early heterocyclic chemists and the accumulated knowledge of nitrogen-containing ring systems.

Position within the Pyrazine-Imidazole Chemical Family

This compound occupies a distinctive position within the broader family of pyrazine-imidazole hybrid compounds, characterized by its specific substitution pattern and structural features. The compound belongs to a specialized class of heterocyclic molecules that combine the aromatic six-membered pyrazine ring with the five-membered imidazole ring system, creating a unique molecular architecture with distinct chemical properties. Pyrazine itself is characterized as a nitrogen-containing six-membered heterocyclic ring that forms part of many polycyclic compounds of biological and industrial significance.

The structural relationship between this compound and other members of the pyrazine-imidazole family can be understood through comparative analysis with related structures. The closely related compound 2-Chloro-6-(1H-imidazol-1-yl)pyrazine, which lacks the isopropyl substitution on the imidazole ring, provides insight into the structural modifications possible within this chemical family. This simpler analog has the molecular formula C₇H₅ClN₄ and molecular weight of 180.59, demonstrating how the addition of the isopropyl group significantly alters the molecular properties.

The pyrazine component of the molecule contributes aromatic stability and specific electronic properties characteristic of diazine systems. Pyrazine rings are part of many polycyclic compounds of biological or industrial significance, with derivatives finding applications across multiple fields. The hexahydro derivative piperazine, first synthesized in 1888, represents an early example of pyrazine modification, with several derivatives finding use as chemical raw materials. This historical precedent established the foundation for exploring more complex pyrazine modifications like those present in the target compound.

The imidazole moiety contributes additional complexity through its amphoteric nature and ability to participate in hydrogen bonding interactions. Imidazole is classified as amphoteric, functioning both as an acid with a pKa of 14.5 and as a base with a pKa of approximately 7, making it significantly more basic than pyridine. The planar five-membered ring structure contains six π-electrons, contributing to its aromatic character and stability. The strategic positioning of the isopropyl group at the 2-position of the imidazole ring in the target compound adds steric bulk and hydrophobic character that distinguishes it from simpler imidazole-containing analogs.

| Compound Name | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| This compound | C₁₀H₁₁ClN₄ | 222.68 | Pyrazine-imidazole hybrid with isopropyl and chloro substituents |

| 2-Chloro-6-(1H-imidazol-1-yl)pyrazine | C₇H₅ClN₄ | 180.59 | Simplified analog lacking isopropyl group |

| Pyrazine | C₄H₄N₂ | 80.09 | Parent six-membered diazine ring |

| Imidazole | C₃H₄N₂ | 68.08 | Parent five-membered diazole ring |

Significance in Contemporary Chemical Research

The significance of this compound in contemporary chemical research stems from its position at the intersection of several important areas of scientific investigation, particularly in the context of drug discovery and materials science applications. Pyrazine-containing compounds have gained considerable attention in pharmaceutical research, with at least eight pyrazine-containing drugs receiving approval from the Food and Drug Administration, demonstrating the clinical relevance of this heterocyclic system. In medicinal chemistry applications, pyrazine has been successfully employed as a bioisostere of benzene, pyridine, and pyrimidine, offering alternative molecular frameworks with potentially improved properties.

The unique structural features of this compound contribute to its research significance through multiple mechanisms of potential biological activity. For pyrazine-containing kinase inhibitors, the pyrazine nitrogen atom frequently serves as a hydrogen bond acceptor to interact with amino acids in the hinge region of kinase proteins, suggesting potential applications in targeted therapeutic development. The combination of pyrazine and imidazole rings in a single molecule creates opportunities for multiple points of interaction with biological targets, potentially enhancing selectivity and potency compared to simpler heterocyclic systems.

Contemporary research into pyrazine derivatives has revealed their particular importance when incorporated into fused heterocyclic systems. Studies have demonstrated that compounds in which pyrazine rings are fused into other heterocycles, especially pyrrole or imidazole, represent highly studied pyrazine derivatives whose antineoplastic activity has been widely investigated. This research focus reflects the growing recognition that complex heterocyclic systems often exhibit enhanced biological activities compared to their simpler analogs, supporting the significance of investigating compounds like this compound.

The structural complexity of this compound also positions it as a valuable building block for the development of more sophisticated molecular architectures. The presence of multiple reactive sites, including the chlorine substituent on the pyrazine ring and the nitrogen atoms in both heterocyclic systems, provides opportunities for further chemical modification and derivatization. This versatility makes the compound particularly valuable for structure-activity relationship studies and lead compound optimization in drug discovery programs.

Research applications extend beyond pharmaceutical development to include investigations in materials science and agrochemical development. The unique electronic properties conferred by the combined pyrazine-imidazole system, along with the specific substitution pattern, create opportunities for developing advanced materials with tailored properties. The growing emphasis on heterocyclic compounds in contemporary research reflects their ability to provide molecular diversity and specific property profiles that are difficult to achieve with traditional organic frameworks, establishing compounds like this compound as important subjects for continued scientific investigation.

Propiedades

IUPAC Name |

2-chloro-6-(2-propan-2-ylimidazol-1-yl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN4/c1-7(2)10-13-3-4-15(10)9-6-12-5-8(11)14-9/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVZFIUFUONGKFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=CN1C2=CN=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of Imidazole Derivatives as Precursors

Recent advances in imidazole synthesis provide foundational routes for the imidazole moiety in the target compound. Shabalin (2020) highlights several approaches:

Azirine and Triazole Pathways:

Azide-alkyne cycloadditions and subsequent ring transformations enable the formation of imidazoles with diverse substitutions. For example, reaction of NBoc-imidamides with α-azidoenones at elevated temperatures (around 120°C) in acetonitrile yields imidazoles without catalysts, allowing incorporation of aromatic and heteroaromatic groups (Shabalin, 2020).

These methods can be adapted to synthesize the 2-isopropyl-1H-imidazol-1-yl fragment by selecting appropriate azidoenones and imidamide precursors.Condensation of Hydroxylamine with Glyoxalates:

Cai et al. demonstrated that hydroxylamine reacts with glyoxal derivatives to produce N-oxide intermediates, which cyclize to form NH-imidazoles. Subsequent reactions with chloro-2-propanone can introduce the isopropyl group at the 2-position, providing a route to the imidazole ring with desired substituents (Shabalin, 2020).Dicarbonyl Condensation with N-Hydroxyimidamides:

The formation of substituted imidazoles via condensation of aldehydes with N-hydroxyimidamides, followed by cyclization, offers a versatile approach. This method allows for the introduction of various substituents at the 4-position, which can be tailored to include the isopropyl group.

Chlorination and Pyrazine Ring Formation

The pyrazine core can be constructed via oxidative cyclization of suitable precursors:

Chloropyrazine Formation:

Chlorination of pyrazine derivatives is a common route. Starting from 2,6-dichloropyrazine, selective substitution at the 6-position with the imidazole derivative can be achieved via nucleophilic aromatic substitution (SNAr) reactions under basic conditions.

For example, reacting 2,6-dichloropyrazine with the imidazole derivative in polar aprotic solvents like DMF or DMSO, in the presence of a base such as potassium carbonate, facilitates substitution at the 6-position (Shabalin, 2020).Direct Coupling Strategies:

Alternatively, cross-coupling reactions such as Buchwald-Hartwig amination can be employed to attach the imidazole moiety to chloropyrazine derivatives, providing regioselective control.

Overall Synthetic Route

Based on the above, a plausible synthetic pathway involves:

| Step | Description | Conditions | References |

|---|---|---|---|

| 1 | Synthesis of 2-isopropyl-1H-imidazole | Condensation of hydroxylamine with glyoxal derivatives, followed by alkylation with isopropyl halides | Cai et al., 2020 |

| 2 | Preparation of chloropyrazine core | Chlorination of pyrazine or starting from 2,6-dichloropyrazine | Shabalin, 2020 |

| 3 | Nucleophilic substitution | Reaction of imidazole derivative with chloropyrazine in DMF with potassium carbonate | Shabalin, 2020 |

Data Table: Summary of Preparation Methods

| Method | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Azide-Azirine Pathway | NBoc-imidamides, α-azidoenones | 120°C, acetonitrile | Catalyst-free, broad substituent scope | High temperature, multistep |

| Hydroxylamine Condensation | Hydroxylamine, glyoxalates, chloro-2-propanone | Reflux, mild to moderate | Good functional group tolerance | Limited to NH-imidazoles |

| Dicarbonyl Condensation | Aldehydes, N-hydroxyimidamides | Reflux, acid/base catalysis | Versatile substitution | Requires purification of intermediates |

| Nucleophilic Aromatic Substitution | 2,6-dichloropyrazine, imidazole derivatives | Elevated temperature, polar solvents | Regioselectivity | Possible side reactions |

Research Findings and Considerations

Selectivity and Yield:

The nucleophilic substitution of chloropyrazines with imidazole derivatives generally proceeds with high regioselectivity, especially when using activated chlorides like 2,6-dichloropyrazine. Optimizing reaction conditions, such as temperature and solvent choice, enhances yields.Functional Group Compatibility:

The methods involving hydroxylamine and aldehyde condensation are compatible with various functional groups, allowing for the introduction of isopropyl groups and other substituents without significant side reactions.Reaction Optimization: Recent studies emphasize the importance of solvent choice, base strength, and temperature control to maximize product yield and purity. Catalytic methods, such as palladium-catalyzed cross-couplings, offer additional regioselectivity but require more complex setups.

Aplicaciones Científicas De Investigación

2-Chloro-6-(2-isopropyl-1H-imidazol-1-yl)pyrazine is a heterocyclic compound featuring pyrazine and imidazole rings, making it versatile for use in medicinal chemistry, agrochemicals, and materials science. Its unique structure, including a chlorine atom on the pyrazine ring and an isopropyl group on the imidazole ring, gives it distinct chemical and biological properties.

Scientific Research Applications

This compound is a valuable compound with applications in scientific research, including medicinal chemistry, agrochemicals, and materials science.

Medicinal Chemistry

- It serves as a building block in synthesizing pharmaceutical agents, particularly those targeting enzymes or receptors in the central nervous system.

- The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes, which is relevant in various therapeutic contexts.

Agrochemicals

- It can be used to develop pesticides and herbicides because of its capacity to interact with biological targets in pests.

Materials Science

- The compound's unique structure makes it suitable for synthesizing advanced materials like organic semiconductors and light-emitting diodes.

Preparation Methods

The synthesis of this compound typically involves these steps:

- Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles.

- Substitution on the Pyrazine Ring: The pyrazine ring can be functionalized by introducing a chlorine atom at the 2-position.

- Coupling of Imidazole and Pyrazine Rings: The final step involves coupling the imidazole ring with the pyrazine ring.

Industrial production may involve large-scale synthesis using similar reaction conditions optimized for higher yields and purity, potentially including continuous flow reactors and purification techniques like crystallization and chromatography.

Potential Major Products

- Oxidation: Imidazole N-oxides

- Reduction: Dihydropyrazine derivatives

- Substitution: Various substituted pyrazine derivatives, depending on the nucleophile used

Mecanismo De Acción

The mechanism of action of 2-Chloro-6-(2-isopropyl-1H-imidazol-1-yl)pyrazine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes . Additionally, the pyrazine ring can interact with nucleic acids, potentially affecting DNA and RNA synthesis . The compound’s ability to undergo various chemical reactions also allows it to modulate biological pathways through covalent modification of proteins and other biomolecules .

Comparación Con Compuestos Similares

Bis-Substituted Pyrazine Derivatives

- Compound 18a : 2,3-Bis(2-isopropyl-1H-imidazol-1-yl)pyrazine (C${14}$H${18}$N$_6$)

- Key Differences :

- Substitution Pattern: Two imidazole groups at positions 2 and 3 vs. monosubstitution in the target compound.

- Physical Properties: Melting point = 135.4–135.9°C, yield = 38% (lower due to steric hindrance from dual isopropyl groups) . Implications: The bis-substituted derivative exhibits higher rigidity and reduced solubility compared to monosubstituted analogs.

Pyrazole-Substituted Pyrazine

- 2-Chloro-6-(pyrazol-1-yl)pyrazine (CAS 642459-09-4, C$7$H$5$ClN$_4$)

- Key Differences :

- Heterocycle: Pyrazole (two adjacent nitrogen atoms) vs. imidazole (non-adjacent nitrogens).

- Electronic Effects : Pyrazole’s electron-withdrawing nature may reduce nucleophilic substitution reactivity compared to imidazole .

Ether-Substituted Pyrazine

- 2-Chloro-6-(cyclohexyloxy)pyrazine (C${10}$H${13}$ClN$_2$O)

- Key Differences :

- Functional Group : Ether (cyclohexyloxy) vs. imidazole.

- Polarity : Higher polarity due to the oxygen atom, enhancing aqueous solubility .

Physicochemical Properties

Imidazo[1,2-a]pyrazine Derivatives

- Compounds like 3a and 4a (imidazo[1,2-a]pyrazines) interact with kinase targets (e.g., Gly28 and Cys106 residues) via hydrogen bonding .

- Comparison : The target compound’s imidazole group may engage in similar interactions but with altered affinity due to the isopropyl substituent.

Pyrazine Derivatives in Maotai Liquor

- Pyrazines in Maotai liquor (e.g., tetramethylpyrazine) exhibit antimicrobial and antioxidant properties .

Ruthenium Complexes

Actividad Biológica

2-Chloro-6-(2-isopropyl-1H-imidazol-1-yl)pyrazine is a heterocyclic compound characterized by the presence of both pyrazine and imidazole rings. This unique structure provides the compound with significant potential in medicinal chemistry, agrochemicals, and materials science. The biological activity of this compound is primarily attributed to its interaction with various biological targets, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

- IUPAC Name : 2-chloro-6-(2-propan-2-ylimidazol-1-yl)pyrazine

- Molecular Formula : CHClN

- CAS Number : 1094842-75-7

- Molecular Weight : 222.68 g/mol

The biological activity of this compound is influenced by its ability to interact with specific molecular targets. The imidazole ring can coordinate with metal ions, which may inhibit metalloenzymes, a mechanism relevant in various therapeutic contexts. Its structure allows for potential interactions with enzymes and receptors involved in critical biological pathways.

Antimicrobial Activity

Research indicates that derivatives of pyrazine compounds, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown that certain derivatives can effectively inhibit bacterial growth. For instance, compounds similar to this structure have demonstrated minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

Antitumor Activity

The compound's potential as an anticancer agent has been explored through structure-activity relationship (SAR) studies. Research has shown that imidazole-containing compounds can exhibit varying degrees of cytotoxicity against cancer cell lines. For example, derivatives similar to this compound have been tested against cervical cancer (HeLa), hepatoma (SMMC-7721), and leukemia (K562) cells, revealing IC values as low as 0.071 μM for certain derivatives .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of this compound versus other related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Chloro-6-(1H-imidazol-1-yl)pyrazine | Lacks isopropyl group | Moderate activity |

| 2-Chloro-1H-imidazole | Simple imidazole structure | Limited activity |

| Imidazo[1,2-a]pyrazines | Fused ring system | Varied activities depending on substitutions |

The presence of the isopropyl group in this compound enhances its biological reactivity and specificity towards certain biological targets .

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

- Antimicrobial Evaluation : A study published in ACS Omega evaluated the antimicrobial efficacy of various pyrazole derivatives, including those structurally related to this compound, confirming their effectiveness against multiple bacterial strains .

- Anticancer Properties : In another investigation, imidazole derivatives were assessed for their anticancer properties against various cell lines, demonstrating promising results that suggest further exploration into their mechanisms could lead to new therapeutic agents .

- Immunomodulatory Effects : Recent findings indicate that compounds similar to this one may enhance immune responses in cancer therapy by modulating pathways such as cGAS-STING, showcasing their potential beyond traditional antimicrobial and anticancer roles .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2-Chloro-6-(2-isopropyl-1H-imidazol-1-yl)pyrazine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cascade reactions involving DMSO-HBr oxidation and Debus-Radziszewski condensation. Starting from aryl methyl ketones, the imidazole ring is formed through cyclization, followed by pyrazine functionalization. Key parameters include:

- Catalysts : HBr in DMSO for oxidation and cyclization .

- Temperature : Mild conditions (room temperature to 80°C) to prevent decomposition of the imidazole intermediate .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) to isolate the final product .

- Yield Optimization : Adjust stoichiometry of the aryl ketone and amine precursors to minimize side products like 2-hydroxy-pyrazine derivatives .

Q. What spectroscopic techniques are critical for confirming the structure of this compound, and what spectral markers should researchers prioritize?

- Analytical Workflow :

- NMR :

- ¹H NMR : Look for imidazole protons (δ 7.5–8.5 ppm) and pyrazine aromatic protons (δ 8.0–8.6 ppm). The isopropyl group shows a septet (δ 1.2–1.5 ppm for CH(CH₃)₂) .

- ¹³C NMR : Pyrazine carbons (δ 145–155 ppm) and imidazole carbons (δ 120–135 ppm) .

- HRMS : Exact mass calculation (C₁₀H₁₂ClN₅) should match theoretical m/z (253.0725) .

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., imidazole substitution at C4 vs. C5) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution, isopropyl group replacement) affect the compound’s binding affinity to CNS receptors like 5-HT₂C or CB1?

- Structure-Activity Relationship (SAR) Insights :

- Halogen Effects : Chlorine at pyrazine C2 enhances 5-HT₂C receptor selectivity (IC₅₀ = 28 nM vs. 420 nM for 5-HT₂A) by stabilizing hydrophobic pockets .

- Isopropyl Group : Bulkier substituents (e.g., cyclopropyl) at imidazole C2 reduce off-target binding to CB1 receptors while maintaining CNS permeability .

- Data Contradictions : Ethyl vs. isopropyl groups may alter metabolic stability; in vivo studies show conflicting results on locomotor activity suppression .

- Experimental Design :

- Receptor Assays : Radioligand competition binding (³H-MK-212 for 5-HT₂C) .

- Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict steric clashes with CB1 allosteric sites .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and therapeutic efficacy in neurological disorders?

- Model Selection :

- Rodent Anxiety Models : Elevated plus-maze (EPM) and open-field tests to assess anxiogenic effects linked to 5-HT₂C activation .

- Metabolic Stability : Liver microsome assays (human/rat) to quantify CYP3A4-mediated oxidation of the pyrazine ring .

- Dosing Strategy :

- Intraperitoneal Administration : 5–10 mg/kg in saline for brain penetration studies .

- Blood-Brain Barrier (BBB) Metrics : LC-MS/MS quantification of brain-to-plasma ratio (>0.5 indicates CNS activity) .

Q. How can researchers resolve contradictions in reported biological activities (e.g., anxiogenic vs. sedative effects) across studies?

- Critical Analysis Framework :

- Dose-Dependency : Low doses (1–2 mg/kg) may activate 5-HT₂C receptors (anxiogenic), while higher doses (>20 mg/kg) induce sedation via off-target GABAergic interactions .

- Species Variability : Rat models show stronger 5-HT₂C responses than mice due to receptor density differences .

- Control Experiments : Include KO mice (5-HT₂C⁻/⁻) to isolate receptor-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.